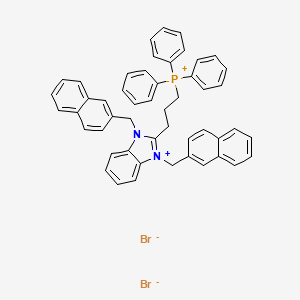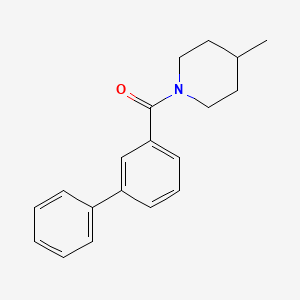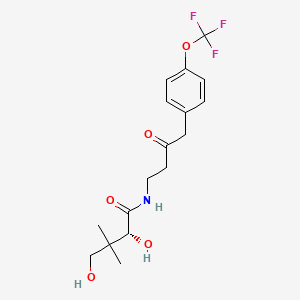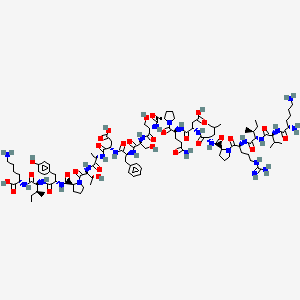
Anticancer agent 52
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Anticancer agent 52 is a promising compound in the field of oncology, known for its potent anticancer properties. This compound has garnered significant attention due to its ability to selectively target cancer cells while minimizing damage to normal cells. Its unique chemical structure and mechanism of action make it a valuable candidate for further research and development in cancer therapy.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Anticancer agent 52 involves a multi-step process that includes the formation of key intermediates through various chemical reactions One common synthetic route starts with the reaction of a substituted benzaldehyde with an amine to form an imine intermediate This intermediate is then subjected to a cyclization reaction using a suitable catalyst, resulting in the formation of the core structure of this compound
Industrial Production Methods
Industrial production of this compound typically involves optimizing the synthetic route for large-scale production. This includes the use of high-yield reactions, cost-effective reagents, and efficient purification techniques. The process is designed to ensure the consistent quality and purity of the final product, making it suitable for clinical applications.
Analyse Des Réactions Chimiques
Types of Reactions
Anticancer agent 52 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form reactive intermediates that enhance its anticancer activity.
Reduction: Reduction reactions can modify the compound’s functional groups, potentially altering its biological activity.
Substitution: Substitution reactions are used to introduce different functional groups, which can enhance the compound’s selectivity and potency.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Applications De Recherche Scientifique
Anticancer agent 52 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the mechanisms of anticancer agents and developing new synthetic methodologies.
Biology: Investigated for its effects on cellular processes, such as apoptosis and cell cycle regulation.
Medicine: Evaluated in preclinical and clinical studies for its efficacy in treating various types of cancer, including breast, lung, and colon cancer.
Industry: Potentially used in the development of new anticancer drugs and formulations.
Mécanisme D'action
Anticancer agent 52 exerts its effects by targeting specific molecular pathways involved in cancer cell proliferation and survival. It binds to key proteins and enzymes, inhibiting their activity and leading to the induction of apoptosis (programmed cell death) in cancer cells. The compound also disrupts the cell cycle, preventing cancer cells from dividing and proliferating. Additionally, this compound can modulate the expression of genes involved in cancer progression, further enhancing its anticancer effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Anthraquinones: Known for their anticancer properties, anthraquinones share some structural similarities with Anticancer agent 52.
Quinoline Derivatives: These compounds also exhibit potent anticancer activity and are structurally related to this compound.
Coumarin Derivatives: Coumarins are another class of compounds with significant anticancer potential.
Uniqueness of this compound
What sets this compound apart from similar compounds is its unique mechanism of action and high selectivity for cancer cells. Unlike some other anticancer agents, it has shown minimal toxicity to normal cells, making it a safer option for cancer therapy. Additionally, its ability to target multiple molecular pathways simultaneously enhances its efficacy and reduces the likelihood of drug resistance.
Propriétés
Formule moléculaire |
C50H43Br2N2P |
|---|---|
Poids moléculaire |
862.7 g/mol |
Nom IUPAC |
3-[1,3-bis(naphthalen-2-ylmethyl)benzimidazol-3-ium-2-yl]propyl-triphenylphosphanium;dibromide |
InChI |
InChI=1S/C50H43N2P.2BrH/c1-4-21-45(22-5-1)53(46-23-6-2-7-24-46,47-25-8-3-9-26-47)34-16-29-50-51(37-39-30-32-41-17-10-12-19-43(41)35-39)48-27-14-15-28-49(48)52(50)38-40-31-33-42-18-11-13-20-44(42)36-40;;/h1-15,17-28,30-33,35-36H,16,29,34,37-38H2;2*1H/q+2;;/p-2 |
Clé InChI |
KROCGDJBFJIYCI-UHFFFAOYSA-L |
SMILES canonique |
C1=CC=C(C=C1)[P+](CCCC2=[N+](C3=CC=CC=C3N2CC4=CC5=CC=CC=C5C=C4)CC6=CC7=CC=CC=C7C=C6)(C8=CC=CC=C8)C9=CC=CC=C9.[Br-].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![(3P)-4-[4-(hydroxymethyl)phenyl]-3-(2H-tetrazol-5-yl)pyridine-2-sulfonamide](/img/structure/B12407087.png)






